

Application Note: Analysis of Branched PFAS using LC-MS/MS

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Compound of Interest

Compound Name: *Perfluoro-3,7-dimethyloctanoic acid*

Cat. No.: *B106136*

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The ubiquitous nature of per- and polyfluoroalkyl substances (PFAS) in the environment and their potential health risks have led to a growing need for sensitive and selective analytical methods. While linear PFAS isomers have been the primary focus of many studies, branched isomers are also prevalent and can exhibit different toxicological profiles. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of branched PFAS isomers in various matrices.

Introduction

This method provides a detailed protocol for the analysis of branched PFAS, including sample preparation, chromatographic separation, and mass spectrometric detection. The inclusion of specific mass transitions and retention times allows for the confident identification and quantification of these challenging analytes.

Experimental

A solid-phase extraction (SPE) method is typically employed for the extraction and concentration of PFAS from aqueous samples. For solid samples, an extraction with an organic solvent such as methanol or acetonitrile is performed prior to SPE cleanup.

Protocol for Water Samples:

- To a 500 mL water sample, add 5 ng of a suitable mass-labeled internal standard mix.

- Condition a weak anion exchange (WAX) SPE cartridge (e.g., 6 cc, 150 mg) with 5 mL of 0.1% ammonium hydroxide in methanol, followed by 5 mL of methanol, and finally 5 mL of deionized water.
- Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- Wash the cartridge with 5 mL of a 25 mM acetate buffer (pH 4).
- Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
- Elute the analytes with 5 mL of 0.1% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of 96:4 (v/v) methanol:water.

The separation of branched and linear PFAS isomers is achieved using a C18 or a specialized fluorinated stationary phase column. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both modified with a volatile buffer like ammonium acetate or acetic acid, is used.

Table 1: LC-MS/MS Instrumental Parameters

Parameter	Setting
LC System	High-performance liquid chromatography system capable of binary gradient elution.
Analytical Column	C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a specialized fluorinated phase column.
Mobile Phase A	2 mM Ammonium Acetate in Water
Mobile Phase B	2 mM Ammonium Acetate in 95:5 Methanol:Acetonitrile
Gradient	Start with 10% B, hold for 1 min, ramp to 90% B over 8 min, hold for 3 min, return to 10% B in 0.1 min, and equilibrate for 2.9 min.
Flow Rate	0.3 mL/min
Injection Volume	5 µL
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Negative Mode
Capillary Voltage	3.0 kV
Source Temperature	150 °C
Desolvation Temp.	400 °C
Scan Mode	Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Selected Branched PFAS

Analyte (Branched Isomer)	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
6:2 FTSA (branched)	427	407	10
8:2 FTSA (branched)	527	507	10
PFOA (branched isomers)	413	369	10
PFOS (branched isomers)	499	80	40
PFHxS (branched isomers)	399	80	40
PFNA (branched isomers)	463	419	10

Quantitative Data

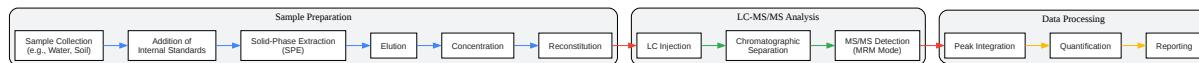
The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). Calibration curves were constructed using a series of calibration standards prepared in a solvent matching the final sample extract.

Table 3: Method Performance Data

Analyte (Branched Isomer)	Calibration Range (ng/mL)	r ²	LOD (ng/mL)	LOQ (ng/mL)
6:2 FTSA (branched)	0.1 - 100	>0.995	0.03	0.1
8:2 FTSA (branched)	0.1 - 100	>0.995	0.04	0.1
PFOA (branched isomers)	0.2 - 200	>0.99	0.05	0.2
PFOS (branched isomers)	0.2 - 200	>0.99	0.06	0.2
PFHxS (branched isomers)	0.2 - 200	>0.99	0.05	0.2
PFNA (branched isomers)	0.2 - 200	>0.99	0.06	0.2

Workflow Diagram

The overall experimental workflow for the LC-MS/MS analysis of branched PFAS is depicted in the following diagram.



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Caption: Workflow for branched PFAS analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of branched PFAS isomers. The detailed protocol and performance data offer a solid foundation for laboratories to implement this analysis for environmental monitoring, food safety, and toxicological research. The ability to distinguish between linear and branched isomers is crucial for a comprehensive risk assessment of PFAS contamination.

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